molecular formula C15H14N4O3S B15166789 [(4-Methylphenoxy)(tosylimino)methyl] azide CAS No. 264123-92-4

[(4-Methylphenoxy)(tosylimino)methyl] azide

Cat. No.: B15166789
CAS No.: 264123-92-4
M. Wt: 330.4 g/mol
InChI Key: BAULHLXCXDQDHD-UHFFFAOYSA-N
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Description

[(4-Methylphenoxy)(tosylimino)methyl] azide is an organic compound that features a complex structure with functional groups such as azide, tosylimino, and methylphenoxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methylphenoxy)(tosylimino)methyl] azide typically involves the reaction of 4-methylphenol with tosyl chloride to form 4-methylphenyl tosylate. This intermediate is then reacted with sodium azide under suitable conditions to yield the desired azide compound. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(4-Methylphenoxy)(tosylimino)methyl] azide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Rearrangement: Heat or specific catalysts to facilitate the Curtius rearrangement.

Major Products Formed

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Rearrangement: Formation of isocyanates.

Scientific Research Applications

[(4-Methylphenoxy)(tosylimino)methyl] azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Methylphenoxy)(tosylimino)methyl] azide involves its ability to act as a nucleophile in substitution reactions. The azide group is highly nucleophilic, allowing it to readily react with electrophilic centers in other molecules. This reactivity is leveraged in various synthetic applications to form new carbon-nitrogen bonds .

Comparison with Similar Compounds

Similar Compounds

    Phenyl Azide: Similar in structure but lacks the tosylimino and methylphenoxy groups.

    Benzyl Azide: Contains a benzyl group instead of the 4-methylphenoxy group.

    Tosyl Azide: Contains a tosyl group but lacks the methylphenoxy group.

Properties

CAS No.

264123-92-4

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

(4-methylphenyl) N-diazo-N'-(4-methylphenyl)sulfonylcarbamimidate

InChI

InChI=1S/C15H14N4O3S/c1-11-3-7-13(8-4-11)22-15(17-19-16)18-23(20,21)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

BAULHLXCXDQDHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=NS(=O)(=O)C2=CC=C(C=C2)C)N=[N+]=[N-]

Origin of Product

United States

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